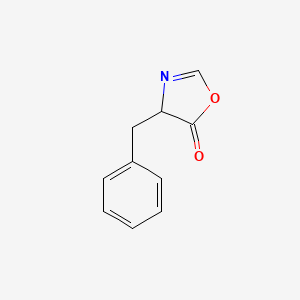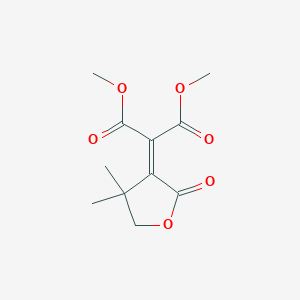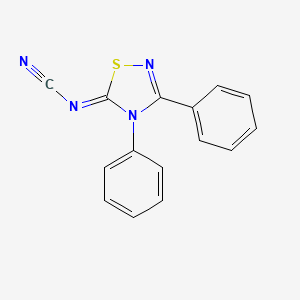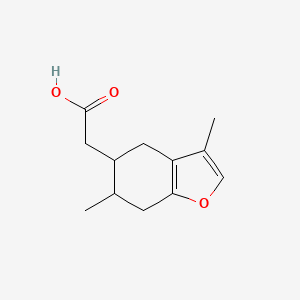
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid is an organic compound with a complex structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-
Uniqueness
Compared to similar compounds, 2-(3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-5-yl)acetic acid stands out due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-(3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-7-3-11-10(8(2)6-15-11)4-9(7)5-12(13)14/h6-7,9H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
KQUPWNRSGSJBQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CC1CC(=O)O)C(=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
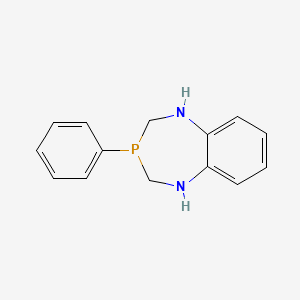
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
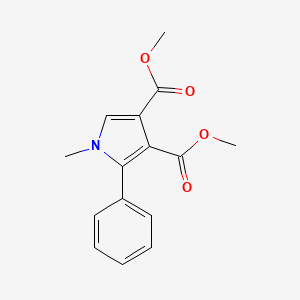
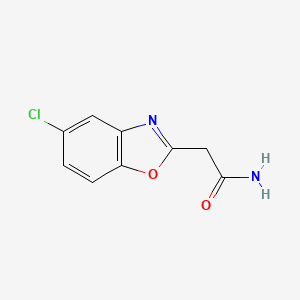
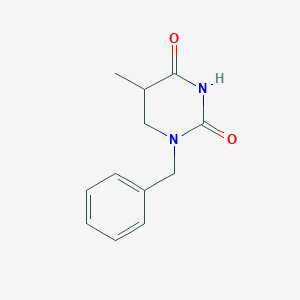
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

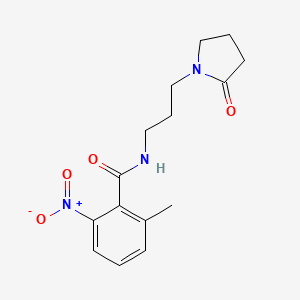
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
